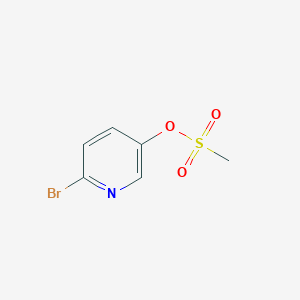
3-Pyridinol, 6-bromo-, 3-methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinol, 6-bromo-, 3-methanesulfonate is a chemical compound with the molecular formula C6H6BrNO3S and a molecular weight of 252.09 g/mol It is a derivative of pyridinol, substituted with a bromine atom at the 6th position and a methanesulfonate group at the 3rd position
準備方法
The synthesis of 3-Pyridinol, 6-bromo-, 3-methanesulfonate typically involves the bromination of 3-pyridinol followed by the introduction of the methanesulfonate group. The reaction conditions often require the use of bromine or a brominating agent in the presence of a suitable solvent. The methanesulfonate group can be introduced using methanesulfonyl chloride in the presence of a base such as triethylamine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
化学反応の分析
3-Pyridinol, 6-bromo-, 3-methanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Hydrolysis: The methanesulfonate group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions employed .
科学的研究の応用
3-Pyridinol, 6-bromo-, 3-methanesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in biochemical assays.
作用機序
The mechanism of action of 3-Pyridinol, 6-bromo-, 3-methanesulfonate involves its interaction with molecular targets such as enzymes or receptors. The bromine and methanesulfonate groups can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, depending on the specific application .
類似化合物との比較
3-Pyridinol, 6-bromo-, 3-methanesulfonate can be compared with other pyridinol derivatives such as:
3-Pyridinol, 6-chloro-, 3-methanesulfonate: Similar structure but with a chlorine atom instead of bromine.
3-Pyridinol, 6-fluoro-, 3-methanesulfonate: Similar structure but with a fluorine atom instead of bromine.
3-Pyridinol, 6-iodo-, 3-methanesulfonate: Similar structure but with an iodine atom instead of bromine.
The uniqueness of this compound lies in the specific properties imparted by the bromine atom, which can affect its reactivity and interactions compared to other halogen-substituted derivatives .
特性
IUPAC Name |
(6-bromopyridin-3-yl) methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO3S/c1-12(9,10)11-5-2-3-6(7)8-4-5/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFIMDAYHWFHHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CN=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1345202-12-1 |
Source


|
| Record name | 6-bromopyridin-3-yl methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2664020.png)
![1-[1-(3-fluoropyridine-4-carbonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2664021.png)
![6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2664022.png)
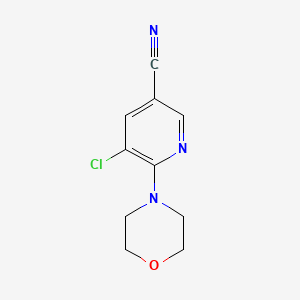
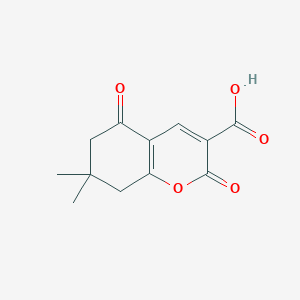
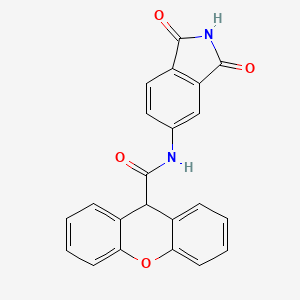

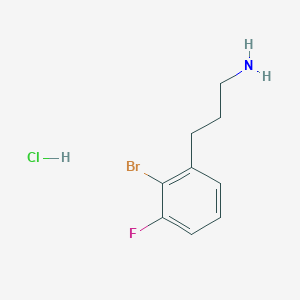


![7-Fluoro-2-(2-methoxyethyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2664034.png)
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2664039.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2664041.png)
![1-(3-methoxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B2664042.png)
